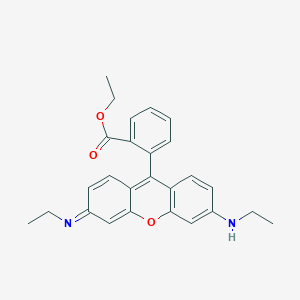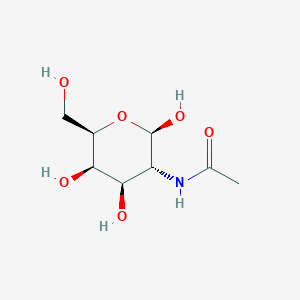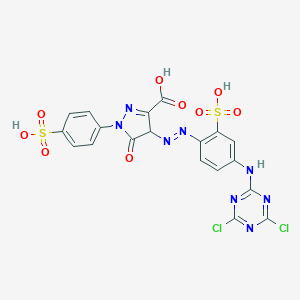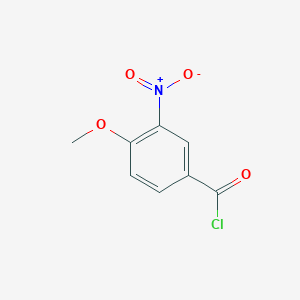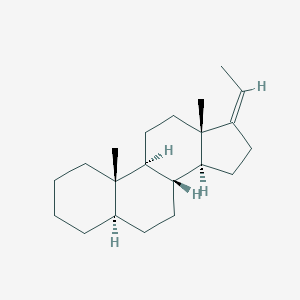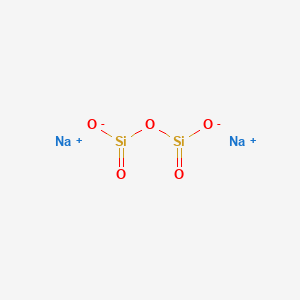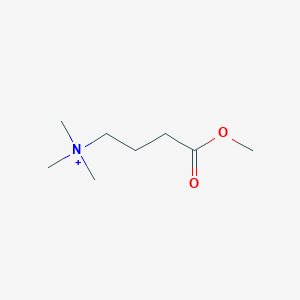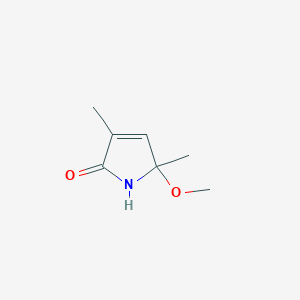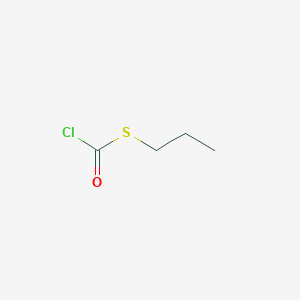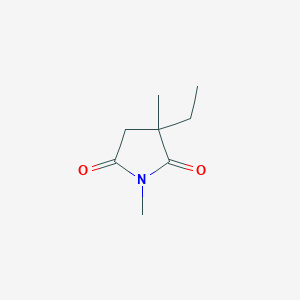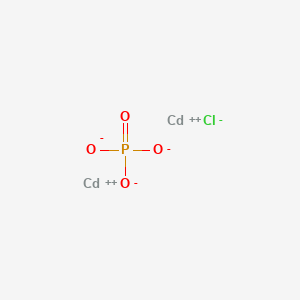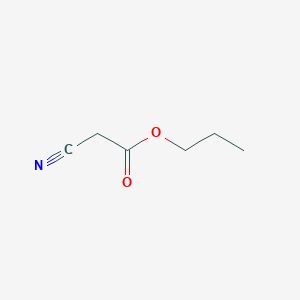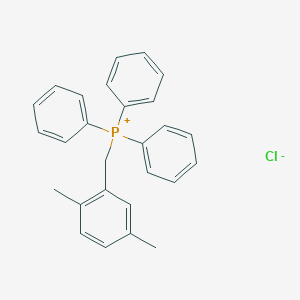
(2,5-Dimethylbenzyl)(triphenyl)phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylbenzyl)(triphenyl)phosphorane) is a chemical compound that has been widely used in scientific research for its unique properties. It is a phosphorane compound that is used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is not fully understood. However, it is believed to act as a nucleophile and attack the electrophilic carbon of the substrate, forming a phosphonium intermediate. This intermediate then undergoes elimination to form the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2,5-Dimethylbenzyl)(triphenyl)phosphorane. However, it is not used as a drug and therefore does not have any drug-related side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2,5-Dimethylbenzyl)(triphenyl)phosphorane is its ability to form carbon-carbon bonds. This property makes it a useful reagent in organic synthesis. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new pharmaceuticals and natural products. Additionally, the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in catalysis and materials science is an area of growing interest.
Synthesemethoden
The synthesis of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is typically carried out through the reaction of triphenylphosphine with 2,5-dimethylbenzyl chloride. The reaction is typically performed under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylbenzyl)(triphenyl)phosphorane has been widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It has also been used in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13544-84-8 |
|---|---|
Produktname |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Molekularformel |
C27H26ClP |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-18-19-23(2)24(20-22)21-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-20H,21H2,1-2H3/q+1 |
InChI-Schlüssel |
KXWZMBUGTXYJQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Andere CAS-Nummern |
13544-84-8 |
Synonyme |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



